N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-16(2)28(24,25)20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-27-19)18-9-12-26-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOPUKIMOLUENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety, followed by the introduction of the isopropylsulfonyl group and the tetrahydro-2H-pyran-4-yl group. Common synthetic routes include:
Furan-2-ylmethylamine synthesis: This can be achieved through the reduction of furfural using appropriate reducing agents such as sodium borohydride.
Isopropylsulfonyl group introduction: This step often involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base.
Tetrahydro-2H-pyran-4-yl group introduction: This can be accomplished through the reaction of the intermediate with tetrahydro-2H-pyran-4-ol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to form sulfones or sulfoxides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfones or sulfoxides.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- CAS Number : 1795491-83-6
- Molecular Formula: C₂₁H₂₇NO₅S
- Molecular Weight : 405.5 g/mol
- Structural Features :
- A central acetamide core.
- N-substituents : Furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl groups.
- Phenyl substituent : 4-(isopropylsulfonyl) group.
Structural Analogues with Sulfonyl Phenyl Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The isopropylsulfonyl group in the target compound and ’s analogue enhances hydrophobicity compared to morpholinosulfonyl groups in compounds .
- Tetrahydro-2H-pyran-4-yl substitution (target compound) may improve metabolic stability over morpholine or phenylamino groups due to reduced polarity .
Anti-Exudative Acetamide Derivatives
Example from :
- Compound Class: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Activity : Anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Comparison : The target compound shares the furan-2-ylmethyl group but lacks the triazole-sulfanyl moiety, suggesting divergent biological targets .
Tetrahydro-2H-Pyran-Containing Analogues
Examples from :
- Compound 13 : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine.
- Molecular Weight : 411.1 g/mol.
- Key Feature : Incorporates a cyclopentyl-piperidine hybrid structure.
- Compound 14 : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine.
- Molecular Weight : 399.2 g/mol.
Comparison :
- Both compounds in use tetrahydro-2H-pyran-4-amine as a substituent but lack the acetamide core and isopropylsulfonyl group of the target compound. This highlights the role of the acetamide backbone in modulating receptor binding .
Sulfonamide-Based Acetamides
Example from :
- Compound : N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide.
- Features : Nitro and chloro substituents on phenyl; methylsulfonyl group.
Comparison :
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1396799-90-8 |
| Molecular Formula | C22H25NO4S2 |
| Molecular Weight | 431.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds containing the furan moiety, such as this compound, may interact with various biological targets. Specifically, studies have highlighted the role of furan derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in inflammatory and autoimmune diseases. The binding affinity and selectivity are often enhanced by structural features such as acidic NH groups and hydroxy groups, which facilitate interaction with the active sites of these enzymes .
Biological Activity
- Anti-inflammatory Effects :
-
Antiviral Activity :
- Recent findings indicate that furan derivatives can exhibit antiviral properties. For instance, certain compounds have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition at low concentrations. This suggests that similar furan-based compounds could be explored for antiviral applications .
- Cytotoxicity Profile :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar furan-containing compounds:
- Study on PI3K Inhibition : A series of furan derivatives were designed to selectively inhibit PI3Kgamma, demonstrating significant anti-inflammatory effects in cellular assays. The structure-activity relationship (SAR) revealed that modifications to the furan ring and substituents on the phenyl group significantly impacted potency and selectivity .
- SARS-CoV-2 Inhibition : Research into non-peptidomimetic inhibitors of SARS-CoV-2 Mpro highlighted the importance of specific structural features for maintaining inhibitory activity. The presence of a thiourea linker was crucial for potency, emphasizing the need for careful structural optimization in drug design .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of parameters:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility .
-
Catalysts : Use palladium-based catalysts for cross-coupling reactions or acid/base catalysts for condensation steps .
-
Temperature : Reactions often proceed at 60–100°C to balance yield and side-product formation .
-
Protective groups : Tert-butoxycarbonyl (Boc) or benzyl groups may protect reactive amines during synthesis .
-
Yield optimization : Monitor reactions via TLC or HPLC; purify intermediates via column chromatography .
- Data Table : Common Synthetic Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | DMF | Pd(PPh₃)₄ | 80 | 65–75 | |
| 2 | DCM | H₂SO₄ | 25 | 85–90 |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 420.15) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretching .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
-
Systematic SAR studies : Compare analogs with varied substituents (e.g., replacing isopropylsulfonyl with methylsulfonyl) to isolate activity drivers .
-
Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
-
Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs .
-
Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., PDB) to identify trends .
- Data Table : Example Biological Activity Comparison
| Compound Modification | IC₅₀ (nM) | Target Protein | Ref. |
|---|---|---|---|
| Isopropylsulfonyl variant | 12.3 ± 1.2 | COX-2 | |
| Methylsulfonyl variant | 45.7 ± 3.8 | COX-2 |
Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfonyl and amide groups to predict hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers to assess membrane permeability .
- pKa prediction : Tools like MarvinSuite estimate ionization states affecting bioavailability .
- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products .
Q. What experimental designs are recommended for studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor; quantify metabolites via LC-MS/MS .
- Inhibitor screening : Co-incubate with CYP3A4/2D6 probes (e.g., midazolam/dextromethorphan) to assess inhibition potency .
- Kinetic analysis : Determine Kₘ and Vₘₐₓ using Lineweaver-Burk plots .
- Structural insights : Co-crystallize with CYP isoforms if feasible; compare with PDB entries (e.g., 4DQI) .
Contradiction Analysis and Resolution
- Example Contradiction : Conflicting reports on sulfonyl group stability in acidic conditions.
- Resolution :
Replicate experiments using standardized buffers (pH 1–6) .
Characterize degradation products via HRMS/NMR to identify cleavage pathways .
Cross-validate with computational hydrolysis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
